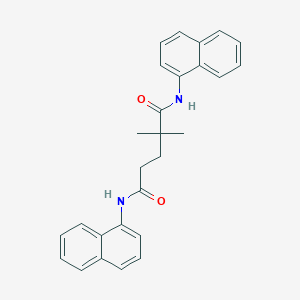

![molecular formula C23H30N2O2 B5518361 2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)

2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spirocyclic compounds, particularly those containing the diazaspiro[5.5]undecane skeleton, are of significant interest in organic chemistry due to their presence in various naturally occurring molecules and their broad range of pharmaceutical and biological activities. These compounds are synthesized through various methods, including cascade cyclizations and multi-component reactions (MCRs), to achieve complex molecular architectures with potential therapeutic applications.

Synthesis Analysis

Synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclizations or multi-component reactions (MCRs). For instance, stereoselective synthesis techniques have been developed for diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition reactions, demonstrating the efficiency of synthesizing complex spiro-heterocyclic structures from simpler precursors (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing preferences for certain conformations, such as the chair conformation for the cyclohexanone unit in spirocycles. These studies help elucidate the three-dimensional arrangement of atoms within the molecule and its implications for reactivity and interaction with biological targets (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including intramolecular spirocyclization, which allows for the construction of complex spirocyclic architectures from simpler pyridine substrates. These reactions are crucial for diversifying the structural motifs accessible within the spirocyclic chemical space (Parameswarappa & Pigge, 2011).

Scientific Research Applications

Chemical Synthesis and Evaluation

The chemical compound 2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, due to its structural complexity, plays a significant role in the synthesis of various spirocyclic and diazaspiro compounds. These compounds are crucial in developing new pharmaceuticals and materials. For instance, the synthesis of spirocyclic benzo[f]quinoline derivatives involves the formation of N-alkoxymethyl benzo[f]quinoline derivatives with a substituted 2-azaspiro[5.5]undecane fragment, which showcases the chemical's versatility in forming complex structures through multi-component condensation reactions (Kadutskii & Kozlov, 2006). Additionally, the compound's application extends to the development of CCR8 antagonists, indicating its potential in treating chemokine-mediated diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

Catalysis and Reaction Mechanisms

The compound also finds application in catalysis, enabling efficient synthesis routes for related nitrogen-containing spiro heterocycles. For example, diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-triones were synthesized through double Michael addition reactions without the need for a catalyst, highlighting the compound's role in facilitating complex organic reactions (Aggarwal, Vij, & Khurana, 2014).

Drug Development and Therapeutic Applications

While direct applications of the exact chemical structure in drug development and therapeutic areas were not found in the provided articles, similar structures, such as diazaspiro undecane derivatives, have been explored for their pharmacological potential. These investigations include the development of antihypertensive agents and the study of their mechanism of action, demonstrating the broader relevance of such compounds in medical research (Clark et al., 1983).

Photophysical and Spectroscopic Studies

The compound's framework serves as a basis for studying photophysical properties and solvatochromic behavior. These studies are essential for understanding the interactions between molecular structures and light, which can inform the development of materials with specific optical properties. Diazaspiro compounds synthesized from similar structural motifs have shown varying fluorescence quantum yields across different solvents, indicating their potential application in developing photophysical materials (Aggarwal & Khurana, 2015).

Future Directions

properties

IUPAC Name |

2-(3-hydroxypropyl)-8-(naphthalen-1-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c26-15-5-14-25-18-23(12-10-22(25)27)11-4-13-24(17-23)16-20-8-3-7-19-6-1-2-9-21(19)20/h1-3,6-9,26H,4-5,10-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCSPZOLHFLUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCCO)CN(C1)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)

![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)

![2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)

![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)

![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)

![1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5518366.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)